molecular formula C13H17NO B15311760 2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one CAS No. 89845-26-1

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one

Katalognummer: B15311760
CAS-Nummer: 89845-26-1
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: ASGJKQVVVNBFGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one is an organic compound with a complex structure that includes an amino group, a propanone group, and a tetrahydronaphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 1-tetralone and an appropriate amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propanone group can participate in various chemical reactions. These interactions can affect biological pathways and lead to specific effects, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthalene moiety but lacks the propanone group.

    2-Amino-1,2,3,4-tetrahydronaphthalen-1-one: Similar in structure but with different functional groups.

Uniqueness

2-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

89845-26-1

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

2-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one

InChI

InChI=1S/C13H17NO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,9,12H,4,6,8,14H2,1H3

InChI-Schlüssel

ASGJKQVVVNBFGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1CCCC2=CC=CC=C12)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.